N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine
Description
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine (molecular formula: C₁₀H₁₈N₂) is a bicyclic tertiary amine characterized by a rigid 1-azabicyclo[2.2.2]octane core and a cyclopropyl substituent at the N3 position. Its SMILES notation is C1CC1NC2CN3CCC2CC3, and its InChIKey is BGHAYKTWSUNIJA-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (131.2 Ų) and [M+Na]⁺ (142.7 Ų), suggest a compact molecular geometry .
Properties
IUPAC Name |
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-2-9(1)11-10-7-12-5-3-8(10)4-6-12/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHAYKTWSUNIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039320-18-7 | |
| Record name | N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a bicyclic ketone, followed by reduction and amination steps . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
Medicinal Chemistry Applications
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine has been investigated for its potential as a scaffold in drug development due to its unique bicyclic structure. The compound's nitrogen atoms can participate in various interactions, making it suitable for designing ligands for different biological targets.
Bioisosteric Replacement
The compound serves as a bioisostere for traditional aromatic rings in drug molecules. For instance, studies have shown that replacing the phenyl ring in known drugs with bicyclic structures like N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine can enhance solubility and modify pharmacokinetic properties without sacrificing biological activity .
Synthesis of Anticancer Agents
Recent research indicates that incorporating this compound into the structures of established anticancer drugs can improve their efficacy and reduce side effects. For example, modifications of Imatinib and Vorinostat (SAHA) with this bicyclic scaffold have demonstrated promising results in maintaining or enhancing their bioactivity while optimizing their physicochemical properties .
Studies have highlighted several biological activities associated with derivatives of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine:
Receptor Agonism
Compounds based on this bicyclic structure have been explored as dual agonists for opioid receptors, which are critical targets in pain management and addiction therapies . The ability to fine-tune the structure allows for selective receptor engagement, potentially leading to improved therapeutic profiles.
Antimicrobial Properties
Research has also pointed to the antimicrobial potential of derivatives containing the bicyclic framework, suggesting applications in developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Drug Development
A series of compounds were synthesized by replacing the para-substituted phenyl ring in Imatinib with N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine derivatives. The resulting analogs showed varied solubility profiles and maintained significant activity against cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic agents.
Case Study 2: Opioid Receptor Agonists
In a study focusing on opioid receptor modulation, researchers synthesized several derivatives of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine and evaluated their binding affinity and functional activity at delta and kappa opioid receptors. The findings suggested that these compounds could serve as leads for developing new analgesics with reduced addiction potential.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Variations on the 1-Azabicyclo[2.2.2]octan-3-amine Core
Several derivatives of 1-azabicyclo[2.2.2]octan-3-amine have been synthesized and studied, differing primarily in their N3 substituents:
Key Observations :
- Substituent Size and Rigidity : The cyclopropyl group in the target compound is smaller and more rigid than benzyl or diphenylmethyl groups in analogs. This may reduce steric hindrance in receptor binding compared to bulkier derivatives like CP-96345 .
- Pharmacological Activity: Methoxybenzyl and chlorobenzyl derivatives exhibit potent modulation of nicotinic acetylcholine receptors (nAChRs), while diphenylmethyl analogs (e.g., CP-96345) target neurokinin receptors .
Bicyclic Framework Variations
Compounds with alternative bicyclic frameworks provide further structural context:
Key Observations :
- Synthetic Accessibility : Reductive amination is a common synthesis route for 1-azabicyclo[2.2.2]octane derivatives (Evidences 1, 6, 7), suggesting feasible scalability for the cyclopropyl analog despite its understudied status .
Biological Activity
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine belongs to a class of bicyclic compounds characterized by a nitrogen atom within a bicyclic structure. This unique structure contributes to its biological properties and interactions with various molecular targets.
The biological activity of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been shown to act as a ligand for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive processes and neuroprotection.
Key Mechanisms:
- Receptor Modulation: The compound exhibits both agonist and antagonist properties depending on concentration, influencing cholinergic signaling pathways involved in cognition and memory .
- Neuroprotective Effects: In preclinical studies, it has demonstrated the ability to reverse cognitive deficits induced by pharmacological agents, suggesting potential for treating conditions like schizophrenia and Alzheimer's disease .
Biological Activity Overview
The biological activity of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine can be summarized in the following table:
Case Studies and Research Findings
- Cognitive Performance in Animal Models:
- Neuroprotective Mechanisms:
- Clinical Implications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine, and how is purity ensured?
- Methodology : The compound is typically synthesized via reductive amination between the bicyclic amine precursor (e.g., 1-azabicyclo[2.2.2]octan-3-amine) and cyclopropyl carbonyl derivatives. Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with gradients such as 100% aqueous phase (A) to 50% organic phase (D) over 20–30 minutes at 30–40 mL/min flow rates. Purity (>95%) is confirmed by analytical HPLC and lyophilization .
Q. How is the structural identity of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine validated?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical. For example, ¹H NMR in methanol-d₄ reveals characteristic shifts for the cyclopropyl group (δ ~1.5–2.5 ppm) and azabicyclo backbone protons (δ ~3.0–4.5 ppm). HR-MS confirms the molecular ion ([M+H]+) at m/z 166.27 (C₁₀H₁₈N₂) .
Advanced Research Questions
Q. What strategies mitigate low yields in the synthesis of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine derivatives?
- Methodology : Yield optimization involves:
- Reaction conditions : Adjusting pH, temperature (e.g., 25–40°C), and stoichiometry of the reductive amination reagent (e.g., NaBH₃CN).
- Side-product minimization : Using chiral auxiliaries or sterically hindered substrates to reduce byproducts like N,N-dibenzyl analogs, which form via competing alkylation pathways .
- Chromatographic resolution : RP-HPLC with extended gradient elution (e.g., 45 minutes) to separate enantiomers or diastereomers .
Q. How does the stereochemistry of N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine influence receptor binding selectivity?
- Methodology : Chiral derivatives (e.g., (S)- or (R)-isomers) are evaluated using electrophysiology or radioligand displacement assays. For example, (S)-enantiomers of structurally related azabicyclo compounds show higher affinity for neurokinin-1 (NK1) receptors, as demonstrated by CP 96345 (IC₅₀ < 1 µM in substance P inhibition assays). Stereochemical analysis via circular dichroism (CD) or X-ray crystallography correlates spatial arrangement with bioactivity .
Q. What analytical approaches resolve contradictions in pharmacological data for N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine analogs?
- Methodology : Discrepancies in receptor affinity (e.g., α3β2 nicotinic vs. NK1 receptors) are addressed by:
- Orthogonal assays : Combining patch-clamp electrophysiology (for ion channel modulation) and calcium flux assays (for G-protein-coupled receptor activity).
- Metabolic stability testing : Liver microsome assays identify rapid degradation pathways that may skew in vitro results.
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses to explain divergent activity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
